6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride (6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride) is an organic compound that has been used for many years in various scientific research applications. It is a versatile compound with many potential uses, and is widely studied for its unique properties. 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is a brominated version of quinoline-4-carbonyl chloride, and it has been used in many different scientific research applications, including synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Medicinal Chemistry
- Application : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are present in various therapeutic agents .
- Method : Synthetic and medicinal chemists produce greener and more sustainable chemical processes . This includes multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- Results : Quinoline derivatives have shown medicinal importance such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Spectrophotometric Detection of Tin (II)
- Application : An extractive spectrophotometric approach is devised for the determination of tin (II) traces .
- Method : The method involves the formation of a yellow-colored complex after the binding of a quinoline derivative and tin (II) in a slightly acidic medium (HCl) . The complex shows absorbance at 434 nm .
- Results : The outcomes of spectral investigation for complexation showed a Beer’s range of 0–1.3 μg Sn mL −1, molar absorptivity, specific absorptivity and Sandell’s complex sensitivity are 9.291×10 4 L mol −1 cm −1, 0.490 mL g −1 cm −1 and 0.002040 μg cm −2 at 434 nm .
properties
IUPAC Name |
6-bromo-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClNO2/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(22)24)16-9-14(21)6-7-18(16)23-19/h3-10,12H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZADMLGMIETRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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